molecular formula C18H18Cl2N2O2 B15160667 N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-61-6

N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B15160667
CAS No.: 820231-61-6
M. Wt: 365.2 g/mol
InChI Key: HBGZKCVIRQOSGP-QZTJIDSGSA-N
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Description

N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a chiral diamide compound featuring a central ethane-1,2-diyl backbone substituted with two 4-chlorophenyl groups in the (1R,2R) configuration.

Properties

CAS No.

820231-61-6

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(1R,2R)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1

InChI Key

HBGZKCVIRQOSGP-QZTJIDSGSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)Cl)[C@@H](C2=CC=C(C=C2)Cl)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of (1R,2R)-1,2-diphenylethane-1,2-diamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide (CAS 31844-15-2)
  • Structure : Differs by substitution of 4-chloro with 4-methoxy groups.
  • Reduced steric hindrance due to smaller methoxy groups may influence binding interactions in biological systems .
N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide (CAS 820231-52-5)
  • Structure : Enantiomeric counterpart with (1S,2S) configuration.
  • Properties: Chirality significantly impacts biological activity; the (1R,2R) form may exhibit distinct pharmacokinetic or receptor-binding profiles.
N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (Compound 8)
  • Structure : Replaces 4-chlorophenyl with unsubstituted phenyl groups.
  • Properties :
    • Crystallographic data (bond lengths: 1.50–1.54 Å for C=O; torsion angles: 85–90°) suggest a rigid, planar conformation conducive to stacking interactions .
    • Demonstrated cytotoxic activity against cancer cell lines, implying that the 4-chloro derivative may similarly act as a pharmacophore .

Derivatives with Spacer Modifications

N,N'-[1,2-Ethanediylbis(oxy-4,1-phenylene)]bisacetamide (CAS 37988-01-5)
  • Structure : Incorporates oxygen bridges between the ethane backbone and aromatic rings.
  • Properties: Increased polarity due to ether linkages may enhance aqueous solubility (~328 g/mol molecular weight).
Gemini Surfactants (e.g., CGSES12-CGSES16)
  • Structure : Ethane-1,2-diyl core with long alkyl chains and cationic headgroups.
  • Properties :
    • Applications in corrosion inhibition and micelle formation highlight the versatility of ethane-diyl scaffolds.
    • The chloroacetamide derivative’s lack of charged groups suggests divergent applications, likely in pharmaceuticals rather than surfactants .

Heterocyclic and Hydrazone Derivatives

N,N'-(Ethane-1,2-diyl)bis[2-(N''-(4-chlorophenylhydrazonoyl)-2-cyanoacetamide] (Compound 15)
  • Structure: Features hydrazone and cyano groups adjacent to the ethane backbone.
  • Properties: Enhanced reactivity due to the cyano moiety, enabling participation in click chemistry or nucleophilic substitutions.
Thieno-Triazolodiazepine Derivatives (PDB Ligand H1V)
  • Structure : Complex heterocyclic system with 4-chlorophenyl and acetamide groups.
  • Properties :
    • High chiral atom count (2 chiral centers) and aromaticity (32 aromatic bonds) suggest strong target-binding specificity.
    • The target compound’s simpler structure may lack this specificity but could serve as a precursor for such derivatives .

Biological Activity

N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C18H18Cl2N2O2
  • Molecular Weight: 365.2 g/mol
  • IUPAC Name: N-[(1R,2R)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide

The compound features two 4-chlorophenyl groups attached to a central ethane backbone with two acetamide substituents. This configuration contributes to its potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways by binding to active sites on target proteins. The inhibition or modulation of these proteins can lead to significant biochemical changes within cells.

Potential Biological Targets:

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors: It could interact with receptors that play roles in cellular signaling and regulation.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Here are some key findings:

Binding Affinity Studies

Research indicates that this compound exhibits binding affinity for certain enzymes that are critical in cancer metabolism. For instance:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit the activity of specific kinases involved in tumor growth and proliferation.

Case Studies

  • Anticancer Activity:
    • A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of apoptotic pathways.
    Cell LineIC50 (µM)Mechanism
    A54912.5Apoptosis induction
    MCF715.0Cell cycle arrest
  • Neuroprotective Effects:
    • Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results suggested that it may reduce oxidative stress and inflammation in neuronal cells.

Synthesis and Production

The synthesis of this compound typically involves the acetylation of (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine using acetic anhydride under controlled conditions.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMR δ 7.3–7.5 (m, 8H, Ar-H); δ 4.8–5.0 (d, 2H, CH); δ 2.1 (s, 6H, COCH₃)Confirms aromatic and acetamide groups
IR 1675 cm⁻¹ (C=O stretch); 1540 cm⁻¹ (N-H bend)Validates amide linkages
HRMS [M+H]⁺ calc. 457.0523; found 457.0528Confirms molecular formula

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